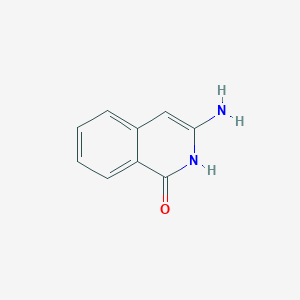
3-aminoisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-aminoisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound this compound is characterized by the presence of an amino group at the third position and a keto group at the first position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another approach involves the reduction of 3-nitroisoquinolin-1(2H)-one using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. This method converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
3-aminoisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the keto group can yield isoquinoline derivatives with different functional groups.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines with different functional groups.
科学研究应用
3-aminoisoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions. Its structure allows it to interact with biological macromolecules, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 3-aminoisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt biochemical pathways, leading to therapeutic effects.
In biological studies, this compound may interact with proteins and nucleic acids, affecting their structure and function. These interactions can provide valuable information about the molecular mechanisms underlying various biological processes.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of 3-aminoisoquinolin-1(2H)-one, lacking the amino and keto groups.
3-nitroisoquinolin-1(2H)-one: A precursor in the synthesis of this compound, containing a nitro group instead of an amino group.
Quinoline: A structurally related compound with a nitrogen atom in the ring, but lacking the amino and keto groups.
Uniqueness
This compound is unique due to the presence of both an amino group and a keto group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
IUPAC Name |
3-amino-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOZBLQWQILGIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-05-7 |
Source


|
| Record name | 3-amino-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the primary targets of 3-aminoisoquinolin-1(2H)-one derivatives and what are the downstream effects of this interaction?
A: Research indicates that certain this compound derivatives demonstrate potential as anticancer agents by inhibiting the dual-specificity phosphatase Cdc25B. [] While the exact mechanism of action requires further investigation, inhibiting Cdc25B can disrupt cell cycle progression and induce apoptosis in cancer cells. [] Further studies explored the structure-activity relationship of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against a panel of 60 human cancer cell lines. [] Results identified derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group and an unsubstituted C(4) position on the isoquinoline ring as particularly potent. []
Q2: How does modifying the structure of this compound influence its biological activity?
A: Introducing specific substituents significantly impacts the anticancer activity of this compound derivatives. For instance, incorporating thiazolyl or pyrazolyl groups at the 3-amino position and leaving the C(4) position of the isoquinoline ring unsubstituted enhances the compound's ability to inhibit tumor cell growth. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of these compounds as potential anticancer agents.
Q3: Beyond anticancer activity, are there other applications for this compound derivatives in synthetic chemistry?
A: Yes, this compound derivatives serve as valuable building blocks in organic synthesis. They participate in annulation reactions, enabling the construction of diverse heterocyclic frameworks like pyrimido(1,2-b)isoquinolines, pyrido(2,3-c)isoquinolines, and pyrrolo(2,3-c)isoquinolines. [] These complex structures hold potential in medicinal chemistry for developing new drugs with various biological activities.
Q4: Can you elaborate on the compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12 in []) and its significance?
A: Compound 12, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, emerged as a lead compound in a study screening for anticancer activity. [] It exhibited potent anti-tumor activity across a broad range of cancer cell lines with promising selectivity. [] This discovery underscores the potential of this compound derivatives as a source of novel chemotherapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
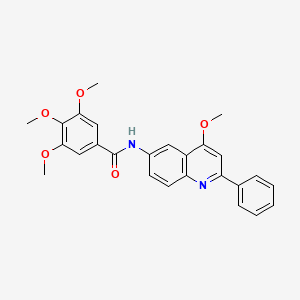
![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)
![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)
![5-bromo-2-chloro-N-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2418535.png)
![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)
![2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2418537.png)

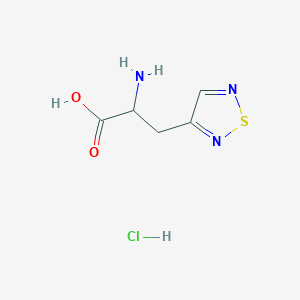
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
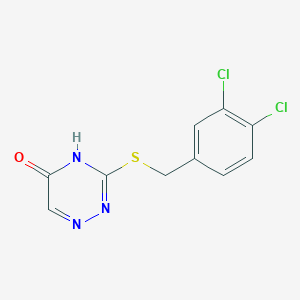
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)

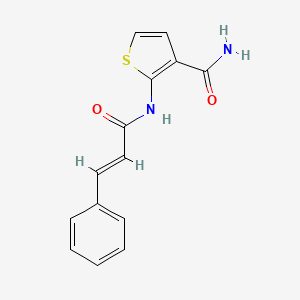
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)
